molecular formula C14H11FN4O B3000064 4-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine CAS No. 2396580-13-3

4-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine

Cat. No.: B3000064
CAS No.: 2396580-13-3
M. Wt: 270.267
InChI Key: KTEAYRULSDYBFC-UHFFFAOYSA-N
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Description

4-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C14H11FN4O and its molecular weight is 270.267. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds, such as 4,6-diarylpyrimidin-2-amine derivatives, have been shown to inhibit aurora kinase a (aurka), a protein that plays a crucial role in cell division .

Biochemical Pathways

The inhibition of AURKA by similar compounds affects the cell cycle, specifically causing an accumulation of cells in the G2/M phase . This suggests that 4-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine may also impact the cell cycle and other downstream pathways related to cell division and growth.

Result of Action

The result of the action of similar compounds, such as derivative 12, includes the induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This suggests that this compound may have similar effects, leading to cell death in certain types of cancer cells.

Properties

IUPAC Name

4-[2-(4-fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O/c1-8-12(11-6-7-17-14(16)19-11)20-13(18-8)9-2-4-10(15)5-3-9/h2-7H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEAYRULSDYBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)F)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.